Ethyl 4-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate
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Overview
Description
Ethyl 4-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a bromopyrimidine moiety linked to a piperidine ring, which is further connected to an ethyl ester group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Bromination of Pyrimidine: The initial step involves the bromination of pyrimidine to obtain 5-bromopyrimidine.
Formation of Piperidine Derivative: The bromopyrimidine is then reacted with piperidine to form the piperidine derivative.
Esterification: The final step involves the esterification of the piperidine derivative with ethyl 4-oxobutanoate under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the ester group.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be obtained.
Oxidation Products: Oxidized forms of the piperidine ring or the ester group.
Hydrolysis Products: The corresponding carboxylic acid and alcohol.
Scientific Research Applications
Ethyl 4-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-tubercular and anti-cancer drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of pyrimidine derivatives with biological targets.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate involves its interaction with specific molecular targets. The bromopyrimidine moiety can interact with nucleic acids or proteins, potentially inhibiting their function. The piperidine ring may enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate can be compared with other pyrimidine derivatives such as:
5-Bromopyrimidine: A simpler compound with similar bromopyrimidine moiety but lacking the piperidine and ester groups.
Piperidine Derivatives: Compounds with similar piperidine rings but different substituents on the nitrogen atom.
Ethyl Esters: Compounds with similar ester groups but different aromatic or heterocyclic moieties.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and biological activity.
Biological Activity
Ethyl 4-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate is a complex organic compound classified as a pyrimidine derivative. Its unique structure, which includes a bromopyrimidine moiety linked to a piperidine ring and an ethyl ester group, positions it as a significant candidate in medicinal chemistry and biological research. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H19BrN4O3. The presence of the bromine atom in the pyrimidine ring enhances its reactivity and biological activity compared to non-brominated analogs.
Property | Value |
---|---|
Molecular Weight | 396.26 g/mol |
CAS Number | 2034327-07-4 |
Melting Point | Not available |
Solubility | Soluble in organic solvents |
The biological activity of this compound primarily involves its interaction with specific molecular targets. The bromopyrimidine moiety can bind to nucleic acids or proteins, potentially inhibiting their functions. The piperidine ring may enhance the compound’s binding affinity and specificity towards its targets, which is crucial for its therapeutic efficacy.
Antitumor Activity
Recent studies have demonstrated the antitumor potential of this compound. In vitro and in vivo experiments showed that this compound significantly reduced tumor cell viability in various cancer models. For instance, it was evaluated against Ehrlich Ascites Carcinoma (EAC) cells, where it exhibited a 100% decrease in tumor cell viability compared to controls .
Mechanistic Studies
Molecular docking studies indicated that this compound interacts favorably with specific cancer-related receptors, suggesting a mechanism that involves apoptosis induction and antioxidant activity. Histopathological examinations confirmed that the compound did not adversely affect liver or kidney functions in animal models, indicating a favorable safety profile .
Comparative Analysis with Similar Compounds
A comparative analysis with other pyrimidine derivatives reveals that this compound possesses distinct advantages due to its structural features. For example:
Compound | Key Features | Biological Activity |
---|---|---|
Ethyl 4-(3-(bromopyrimidine) piperidine) | Lacks ester functionality | Limited therapeutic applications |
5-Bromopyrimidine | Simpler structure | Primarily used as a building block |
Piperidine Derivatives | Varying substituents but lack bromine | Variable activity depending on substituents |
Case Studies
- Antitumor Efficacy : In a study involving EAC-bearing mice, administration of the compound led to significant tumor reduction and improved survival rates. The study highlighted the compound's ability to induce apoptosis in cancer cells while maintaining organ function .
- Antioxidant Properties : The total antioxidant capacity was evaluated alongside liver and kidney function tests, revealing that this compound enhances antioxidant defenses without causing toxicity .
Properties
IUPAC Name |
ethyl 4-[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN3O4/c1-2-22-14(21)6-5-13(20)19-7-3-4-12(10-19)23-15-17-8-11(16)9-18-15/h8-9,12H,2-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZXRTVGOIIVQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCCC(C1)OC2=NC=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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